Pancuronium
Overview
Description
Pancuronium is a neuromuscular blocking agent used primarily as a muscle relaxant during anesthesia and surgical procedures. It is a bis-quaternary steroid that acts as a competitive nicotinic antagonist, making it more potent than curare but with fewer effects on the circulatory system and histamine release . This compound is commonly used to facilitate tracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .
Scientific Research Applications
Pancuronium has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of quaternary ammonium steroids.
Biology: Employed in studies of neuromuscular transmission and the effects of neuromuscular blocking agents.
Medicine: Widely used in anesthesia to facilitate intubation and provide muscle relaxation during surgery.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pancuronium is synthesized through a series of chemical reactions involving steroidal precursorsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves multiple purification steps, including crystallization and chromatography, to remove impurities and obtain pharmaceutical-grade this compound .
Chemical Reactions Analysis
Types of Reactions: Pancuronium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the quaternary ammonium groups.
Substitution: Substitution reactions can occur at specific positions on the steroid nucleus.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated and deacetylated derivatives of this compound, which can have different pharmacological properties .
Mechanism of Action
Pancuronium exerts its effects by competitively inhibiting the nicotinic acetylcholine receptors at the neuromuscular junction. This inhibition prevents acetylcholine from binding to its receptors, thereby reducing the response of the end plate to acetylcholine and leading to muscle relaxation . This compound has slight vagolytic activity, causing an increase in heart rate, but no ganglioplegic activity .
Comparison with Similar Compounds
Rocuronium: Has a faster onset of action compared to pancuronium and is often preferred for rapid sequence intubation.
Atracurium: Undergoes Hofmann elimination and ester hydrolysis, making it suitable for patients with hepatic or renal impairment.
Uniqueness of this compound: this compound is unique due to its long duration of action and its specific structure that mimics the action of two molecules of acetylcholine with quaternary nitrogen atoms spaced rigidly apart by the steroid rings . This structural uniqueness contributes to its potent neuromuscular blocking effects and its specific pharmacological profile.
Properties
CAS No. |
16974-53-1 |
---|---|
Molecular Formula |
C35H60N2O4+2 |
Molecular Weight |
572.9 g/mol |
IUPAC Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C35H60N2O4/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36/h26-33H,7-23H2,1-6H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI Key |
GVEAYVLWDAFXET-XGHATYIMSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Canonical SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C |
Color/Form |
Crystals WHITE POWDER |
melting_point |
215 °C |
16974-53-1 15500-66-0 |
|
physical_description |
Solid |
Pictograms |
Acute Toxic |
shelf_life |
SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
solubility |
1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |
Synonyms |
Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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